molecular formula C17H17N3O B5776051 N-(1-ethyl-1H-benzimidazol-5-yl)-4-methylbenzamide

N-(1-ethyl-1H-benzimidazol-5-yl)-4-methylbenzamide

Cat. No. B5776051
M. Wt: 279.34 g/mol
InChI Key: LSSRZJSXDQKXCH-UHFFFAOYSA-N
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Description

N-(1-ethyl-1H-benzimidazol-5-yl)-4-methylbenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a benzimidazole derivative that has been synthesized using a specific method, and it has been found to exhibit certain biochemical and physiological effects. In

Scientific Research Applications

N-(1-ethyl-1H-benzimidazol-5-yl)-4-methylbenzamide has been found to have potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of medicinal chemistry, where it is being studied for its potential as a drug candidate. It has been found to exhibit certain biological activities such as anti-inflammatory, antitumor, and antiviral properties, making it a promising candidate for further research in drug development.

Mechanism of Action

The mechanism of action of N-(1-ethyl-1H-benzimidazol-5-yl)-4-methylbenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins that are involved in various cellular processes. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. By inhibiting COX-2, N-(1-ethyl-1H-benzimidazol-5-yl)-4-methylbenzamide may help to reduce inflammation in the body.
Biochemical and Physiological Effects:
N-(1-ethyl-1H-benzimidazol-5-yl)-4-methylbenzamide has been found to exhibit certain biochemical and physiological effects in various studies. For example, it has been found to inhibit the growth of certain cancer cells in vitro, suggesting that it may have potential as an anticancer agent. It has also been found to have anti-inflammatory effects, reducing the production of inflammatory mediators such as prostaglandins. Additionally, it has been found to have antiviral activity against certain viruses such as herpes simplex virus.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(1-ethyl-1H-benzimidazol-5-yl)-4-methylbenzamide in lab experiments is its relatively high yield and purity when synthesized using the method described above. Additionally, it has been found to exhibit certain biological activities that make it a promising candidate for further research in drug development. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on N-(1-ethyl-1H-benzimidazol-5-yl)-4-methylbenzamide. One direction is to further study its mechanism of action to better understand how it exerts its biological effects. Another direction is to explore its potential as a drug candidate for various diseases, such as cancer and viral infections. Additionally, more research is needed to determine its safety profile and potential side effects, as well as its pharmacokinetics and pharmacodynamics in vivo. Overall, N-(1-ethyl-1H-benzimidazol-5-yl)-4-methylbenzamide is a promising compound that has the potential to make significant contributions to the field of scientific research.

Synthesis Methods

The synthesis of N-(1-ethyl-1H-benzimidazol-5-yl)-4-methylbenzamide involves the reaction of 4-methylbenzoic acid with 1-ethyl-1H-benzimidazole-5-carbonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using a suitable method such as column chromatography. This method has been found to yield a relatively high yield of the compound and is considered to be a reliable method for synthesizing N-(1-ethyl-1H-benzimidazol-5-yl)-4-methylbenzamide.

properties

IUPAC Name

N-(1-ethylbenzimidazol-5-yl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-3-20-11-18-15-10-14(8-9-16(15)20)19-17(21)13-6-4-12(2)5-7-13/h4-11H,3H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSSRZJSXDQKXCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203888
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(1-ethyl-1H-benzimidazol-5-yl)-4-methylbenzamide

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